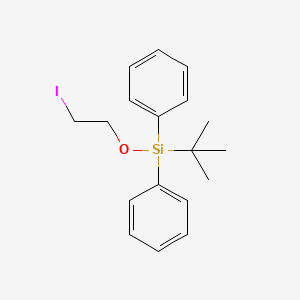

Tert-butyl(2-iodoethoxy)diphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(2-iodoethoxy)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23IOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGRXPFJGNTEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460729 | |

| Record name | Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126822-71-7 | |

| Record name | Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Iodoethoxy Diphenylsilane

Electrophilic Characteristics of the Terminal Carbon-Iodine Bond

The primary reactive site in tert-butyl(2-iodoethoxy)diphenylsilane is the carbon atom bonded to the iodine. The significant difference in electronegativity between carbon and iodine results in a polarized bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Radical Generation and Subsequent Transformations

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This can be achieved through the use of radical initiators, photolysis, or single-electron transfer from a suitable reductant. nih.gov Once formed, this radical can participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions. For instance, in the presence of a hydrogen atom donor like tributyltin hydride, the iodo group can be reductively cleaved to yield the corresponding alkane. The generation of radicals from alkyl halides is a key step in many modern synthetic methods, including some metal-catalyzed cross-coupling reactions. nih.gov

Metal-Catalyzed Transformations of the Iodoethoxy Moiety

The carbon-iodine bond of this compound is an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Nickel-Hydride Catalysis in Cross-Coupling Reactions

Nickel-hydride catalysis has emerged as a powerful tool for the cross-coupling of unactivated alkyl halides. chemrxiv.orgnih.govdicp.ac.cn This approach often allows for the coupling of substrates that are challenging for traditional palladium-based catalysts.

In the context of nickel-catalyzed cross-coupling reactions, the mechanism often involves the formation of alkyl-nickel intermediates. For a primary alkyl iodide like this compound, oxidative addition to a low-valent nickel(0) complex would generate a primary alkyl-nickel(II) species. This intermediate can then undergo transmetalation with an organometallic nucleophile, followed by reductive elimination to form the C-C bond.

Stereochemical control in these reactions is a crucial aspect, especially when new stereocenters are formed. In doubly stereoconvergent couplings, a chiral nickel catalyst can control the stereochemistry of the product from a racemic nucleophile and a mixture of diastereomeric electrophiles. nih.gov The mechanism for stereoconvergence with the alkyl halide often involves the formation of an alkyl radical, which is then captured by the chiral nickel complex. This allows the catalyst to dictate the absolute stereochemistry of the newly formed stereocenter. nih.gov

Table 2: Illustrative Nickel-Catalyzed Cross-Coupling of a Primary Alkyl Iodide

| Entry | Coupling Partner | Catalyst System | Product Type |

| 1 | Alkyl Grignard Reagent | NiCl2(dppe) | Alkane |

| 2 | Arylboronic Acid | Ni(cod)2 / Chiral Ligand | Alkylarene |

| 3 | Alkenylboronate | Ni-H / Chiral Ligand | Chiral Alkylboronate |

| 4 | Alkylzinc Halide | Ni(terpy)Cl2 | Alkane |

This table provides representative examples of nickel-catalyzed cross-coupling reactions involving primary alkyl iodides and is intended for illustrative purposes.

Other Transition Metal-Mediated Processes

The reactivity of the carbon-iodine bond in this compound opens the door to a variety of transition metal-catalyzed reactions. These processes, often initiated by oxidative addition of the alkyl iodide to a low-valent metal center, can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions:

Copper catalysts are well-known to mediate the coupling of alkyl halides with a range of nucleophiles. It is plausible that this compound could participate in copper-catalyzed cross-coupling reactions. For instance, in the presence of a suitable copper(I) salt and a ligand, it could couple with alkoxides, thiolates, or amides to form the corresponding ethers, thioethers, or amines. The mechanism would likely involve an initial interaction of the copper catalyst with the nucleophile, followed by substitution of the iodide.

Nickel-Catalyzed Reactions:

Nickel catalysts are powerful tools for the formation of carbon-carbon bonds, particularly in the coupling of alkyl halides with organometallic reagents (e.g., Grignard reagents, organozincs) and in reductive coupling reactions. This compound could potentially undergo nickel-catalyzed cross-coupling with aryl or vinyl Grignard reagents. Furthermore, nickel-catalyzed intramolecular cyclization could be a viable pathway, leading to the formation of cyclic ethers, although this would require specific reaction conditions to favor cyclization over intermolecular processes. A nickel-catalyzed reductive coupling of the iodoalkyl moiety with aldehydes or ketones could also be envisioned, providing access to silyl-protected secondary alcohols. organic-chemistry.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known to participate in a variety of transformations, including carbonylation and C-H activation reactions. While less common for simple alkyl iodides, it is conceivable that under specific conditions, this compound could undergo rhodium-catalyzed carbonylation to introduce a carbonyl group. More relevant is the potential for rhodium-catalyzed silylation reactions, although in this case, the substrate is already a silyl (B83357) ether. organic-chemistry.orgorganic-chemistry.org However, rhodium catalysts have been employed in the silylation of aryl iodides, suggesting the potential for reactivity at the C-I bond. organic-chemistry.org

The following table summarizes potential transition metal-mediated reactions of this compound based on known reactivity of analogous compounds.

Table 1: Potential Transition Metal-Mediated Reactions of this compound

| Transition Metal | Potential Reaction Type | Potential Coupling Partner/Reagent | Potential Product |

|---|---|---|---|

| Copper (Cu) | Cross-coupling | Alkoxides, Thiolates, Amides | Ethers, Thioethers, Amines |

| Nickel (Ni) | Cross-coupling | Grignard Reagents, Organozincs | Aryl/Vinyl substituted ethers |

| Nickel (Ni) | Reductive Coupling | Aldehydes, Ketones | Silyl-protected secondary alcohols |

Stereochemical Outcomes and Selectivity in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound would be primarily dictated by transformations at a newly generated stereocenter or by the influence of the bulky silyl ether on the facial selectivity of an intramolecular reaction.

Stereoselectivity in Intramolecular Cyclizations:

Should this compound undergo an intramolecular cyclization, for instance, via a radical pathway or a transition metal-mediated process to form a substituted tetrahydrofuran, the stereochemistry of the product would be of significant interest. The bulky tert-butyldiphenylsilyl group would likely play a crucial role in directing the stereochemical outcome. In a hypothetical radical cyclization, the substituent at the newly formed stereocenter would likely adopt a thermodynamically more stable trans configuration relative to the bulky silyl ether group to minimize steric strain.

In transition metal-catalyzed cyclizations, the stereochemical outcome is often controlled by the geometry of the transition state. For example, in a palladium-catalyzed intramolecular allylic etherification of a related homoallylic silanol, a stereospecific anti-syn mechanism has been observed. chemrxiv.org While not a direct analogue, this highlights the potential for high stereocontrol in cyclizations involving silyl ethers. The choice of ligands on the transition metal can also profoundly influence the stereoselectivity of the reaction.

Selectivity in Reactions at the Ether Linkage:

While the primary focus is on the reactivity of the iodo group, the stability of the TBDPS ether under various reaction conditions is a key aspect of selectivity. The tert-butyldiphenylsilyl group is known for its high stability towards a wide range of reagents. However, certain transition metal catalysts and reaction conditions can promote the cleavage of silyl ethers. organic-chemistry.org Achieving selectivity for reactions at the C-I bond without affecting the silyl ether linkage would be a critical challenge. The choice of a "soft" transition metal catalyst that preferentially interacts with the "soft" iodide over the "hard" oxygen of the ether would be essential for chemoselectivity. rsc.org

The following table outlines factors influencing stereochemical outcomes in hypothetical reactions involving this compound.

Table 2: Factors Influencing Stereoselectivity

| Factor | Influence on Stereochemical Outcome | Example Scenario |

|---|---|---|

| Steric Bulk of Silyl Group | Directs the approach of reagents to minimize steric hindrance. | In an intramolecular cyclization, the bulky TBDPS group would likely favor the formation of a trans product. |

| Transition Metal Catalyst | The nature of the metal center and its coordination sphere dictates the geometry of the transition state. | A chiral catalyst could induce enantioselectivity in a cyclization reaction. |

| Ligands | Chiral or bulky ligands can create a specific steric and electronic environment around the metal center, influencing stereoselectivity. | The use of a bidentate phosphine (B1218219) ligand could enforce a particular geometry in the transition state of a cross-coupling reaction. |

Applications of Tert Butyl 2 Iodoethoxy Diphenylsilane in Complex Organic Synthesis

Role as a Chiral Auxiliary Precursor and Builder of Stereocenters

The tert-butyldiphenylsilyl (TBDPS) group is a bulky and sterically demanding protecting group for alcohols. wikipedia.org This steric hindrance can be exploited to direct the stereochemical outcome of reactions at or near the protected hydroxyl group. In the context of Tert-butyl(2-iodoethoxy)diphenylsilane, the TBDPS ether can act as a chiral auxiliary precursor. The principle of a chiral auxiliary involves the temporary incorporation of a chiral moiety into a prochiral substrate to induce diastereoselectivity in a subsequent reaction. nih.gov

While this compound itself is not chiral, it can be attached to a chiral alcohol, or a prochiral diol can be selectively silylated to generate a chiral intermediate. The bulky TBDPS group can then influence the trajectory of incoming reagents, leading to the formation of one stereoisomer in preference to another. For instance, in nucleophilic additions to carbonyl groups, the large silyl (B83357) ether can block one face of the molecule, forcing the nucleophile to attack from the less hindered side, thereby establishing a new stereocenter with high diastereoselectivity. youtube.com

Furthermore, the development of catalytic enantioselective silylation methods allows for the creation of chiral silyl ethers from prochiral diols. nih.govnih.gov These chiral silyl ethers can then serve as powerful stereodirecting groups in subsequent transformations.

Strategic Intermediate in Carbon-Carbon Bond Formation Methodologies

The dual functionality of this compound, possessing both a stable silyl ether and a reactive carbon-iodine bond, makes it a strategic intermediate for various carbon-carbon bond-forming reactions.

Construction of Functionalized sp3-Hybridized Carbon Frameworks

The iodoethyl group of this compound is a key handle for the formation of new carbon-carbon bonds, particularly in the construction of sp3-hybridized carbon frameworks. The carbon-iodine bond can be activated under various conditions to generate a reactive species that can participate in coupling reactions.

One important application is in radical cyclization reactions. researchgate.net Treatment of the iodoalkane with a radical initiator, such as AIBN and a tin hydride, can generate a primary alkyl radical. This radical can then undergo intramolecular cyclization onto a suitably positioned double bond or other radical acceptor within the same molecule, leading to the formation of cyclic structures with new sp3-sp3 carbon bonds. The stereochemistry of these cyclizations can often be controlled by the existing stereocenters in the molecule, including those influenced by the bulky TBDPS ether.

| Reaction Type | Reagents | Bond Formed | Key Feature |

| Radical Cyclization | AIBN, Bu3SnH | C(sp3)-C(sp3) | Formation of cyclic structures |

| Nucleophilic Substitution | Organometallic reagents (e.g., organocuprates) | C(sp3)-C(sp3) | Introduction of various alkyl or aryl groups |

Formation of Organoborane Intermediates

The synthesis of chiral organoboranes is a powerful strategy for the asymmetric synthesis of a wide range of organic compounds, including alcohols, amines, and hydrocarbons. york.ac.uk While direct conversion of this compound to an organoborane is not a standard transformation, related silylborane chemistry provides a potential pathway.

Recent advances have shown the stereospecific synthesis of silicon-stereogenic optically active silylboranes from chiral hydrosilanes. nih.govchemrxiv.org These chiral silylboranes can then be used as reagents to transfer the chiral silyl group to other molecules. It is conceivable that a chiral alcohol protected with the TBDPS group could be elaborated into a chiral hydrosilane and subsequently into a chiral silylborane. The resulting organoborane could then participate in a variety of stereoselective transformations, such as asymmetric allylboration of aldehydes to produce homoallylic alcohols with high enantiomeric excess. york.ac.uk

| Precursor | Key Transformation | Product | Application |

| Chiral Hydrosilane | Stereospecific borylation | Chiral Silylborane | Asymmetric synthesis |

| Chiral Allylborane | Condensation with aldehydes | Homoallylic Alcohols | Building blocks for complex molecules |

Utilization in the Synthesis of Advanced Intermediates for Bioactive Molecules

The tert-butyldiphenylsilyl (TBDPS) group is widely used as a protecting group in the synthesis of complex, biologically active molecules due to its high stability towards a range of reaction conditions, particularly acidic media. wikipedia.orgjocpr.com This stability allows for the selective manipulation of other functional groups within the molecule without affecting the TBDPS-protected alcohol.

In the context of synthesizing advanced intermediates for bioactive molecules, this compound can serve as a versatile building block. The TBDPS ether provides robust protection for a hydroxyl group, while the iodoethyl moiety allows for the introduction of various substituents through nucleophilic substitution or coupling reactions. This dual functionality is particularly valuable in multi-step syntheses where precise control over reactivity and protecting group orthogonality is crucial. For example, the synthesis of certain alkaloids and other natural products often relies on the strategic use of protecting groups to orchestrate the assembly of the molecular framework. nih.gov

Contributions to the Diversification of Chiral Scaffolds

Chiral scaffolds are core molecular structures with defined three-dimensional arrangements that can be further elaborated to create libraries of diverse and complex molecules. The development of methods to synthesize and functionalize these scaffolds is a key area of research in medicinal chemistry and materials science. researchgate.net

This compound can contribute to the diversification of chiral scaffolds in several ways. Starting from a chiral alcohol, protection with the TBDPS group followed by reactions at the iodoethyl terminus can introduce a wide range of functional groups. This allows for the creation of a library of related compounds with varying substituents, each retaining the original stereochemistry.

Furthermore, the silyl ether itself can be a handle for diversification. For instance, after serving its role as a protecting or directing group, the TBDPS ether can be cleaved under specific conditions (e.g., using fluoride (B91410) ions) to reveal the alcohol. This alcohol can then be further functionalized, leading to another level of diversification of the chiral scaffold.

Comparative Reactivity and Synthetic Scope of Analogues

Comparative Analysis with Tert-butyl(2-iodoethoxy)dimethylsilane (B35563)

A direct comparison between tert-butyl(2-iodoethoxy)diphenylsilane (TBDPS-O(CH₂)₂I) and tert-butyl(2-iodoethoxy)dimethylsilane (TBDMS-O(CH₂)₂I) highlights the profound influence of the substituents on the silicon atom.

The primary difference between the TBDPS and TBDMS groups lies in the substitution on the silicon atom: two phenyl groups versus two methyl groups. This variation introduces significant steric and electronic differences that modulate the reactivity of the entire molecule.

Steric Hindrance: The TBDPS group is considerably bulkier than the TBDMS group due to the presence of the two phenyl rings. This increased steric bulk around the silicon-oxygen bond in TBDPS ethers offers greater protection to the hydroxyl group it is shielding. nih.gov This steric congestion can also influence the reactivity of the nearby iodoethyl group by sterically hindering the approach of nucleophiles or catalysts.

Electronic Effects: The phenyl groups in the TBDPS moiety are electron-withdrawing compared to the electron-donating methyl groups in the TBDMS group. This electronic difference affects the electron density on the silicon atom and, by extension, the strength and reactivity of the Si-O bond. Silyl (B83357) groups are generally less electron-withdrawing than benzyl (B1604629) groups, which contributes to the high reactivity of silylated glycosyl donors. nih.gov The increased reactivity of silylated compounds is partly due to the O-silyl group being less electron-withdrawing, but also due to the ability of bulky silyl groups to induce conformational changes in the molecule. nih.gov

In catalyzed reactions, the differences between the TBDPS and TBDMS groups can lead to differential selectivity. For instance, in reactions involving the cleavage of the silyl ether, the greater stability of the TBDPS group allows for the selective deprotection of a TBDMS ether in the presence of a TBDPS ether. organic-chemistry.orgresearchgate.net An oxidation procedure using periodic acid catalyzed by CrO₃ has been shown to be highly selective for the TBDMS group over the TBDPS group. organic-chemistry.org This differential reactivity is a cornerstone of protecting group strategy in complex molecule synthesis.

Furthermore, the electronic nature of the phenyl groups in TBDPS can influence its interaction with metal catalysts, potentially altering the reaction pathways or efficiency compared to the more sterically accessible and electronically simpler TBDMS group.

Exploration of Other Halogenated Alkoxysilane Analogues (e.g., Brominated Variants)

The identity of the halogen atom in haloalkoxysilanes is a critical determinant of their reactivity, primarily in nucleophilic substitution reactions where the halide acts as a leaving group. The C-I bond in iodoalkanes is weaker and longer than the C-Br bond in bromoalkanes, making iodide a better leaving group than bromide. This fundamental difference means that iodo-substituted compounds like this compound are generally more reactive towards nucleophiles than their brominated analogues, such as tert-butyl(2-bromoethoxy)diphenylsilane.

This reactivity difference allows for a tuning of the electrophilicity of the haloethoxy moiety. For reactions requiring a highly reactive electrophile, the iodo variant is preferred. Conversely, the bromo analogue offers greater stability and may be advantageous for multi-step syntheses where the premature reaction of the haloalkane is a concern. The brominated analogue, (2-Bromoethoxy)-tert-butyldimethylsilane, is a known compound used in organic synthesis. nih.govsigmaaldrich.com

Impact of Silyl Protecting Group Nature (TBDPS vs. TBDMS, etc.) on Overall Synthetic Utility

The choice of the silyl protecting group is a critical strategic decision in organic synthesis, with the TBDPS and TBDMS groups offering a classic example of the trade-offs between stability and ease of cleavage. The stability of silyl ethers is influenced by both steric bulk and the electronic environment.

The general order of stability of common silyl ethers towards acidic and basic hydrolysis provides a clear framework for their synthetic utility.

Stability towards Acidic Hydrolysis: The stability of silyl ethers in acidic media increases with the steric bulk of the substituents on the silicon atom. The relative resistance to acidic hydrolysis is as follows: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000). harvard.eduwikipedia.org

Stability towards Basic Hydrolysis: In basic media, the relative stability order is slightly different but still emphasizes the importance of steric hindrance: TMS (1) < TES (10-100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000). harvard.eduwikipedia.org

| Silyl Group | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |

|---|---|---|

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

The significantly greater stability of the TBDPS group to acidic conditions makes it the protecting group of choice when harsh acidic steps are required in a synthetic sequence. harvard.edu Conversely, the TBDMS group, while still robust, can be cleaved under milder acidic conditions that would leave a TBDPS group intact. total-synthesis.com Both TBDMS and TBDPS ethers can be cleaved by fluoride (B91410) ions, with the ease of cleavage being roughly similar for phenolic ethers. nih.gov This orthogonal cleavage method, using fluoride ions (e.g., TBAF), is a key feature of silyl ether protecting group chemistry. uwindsor.ca

The enhanced stability of the TBDPS group provides a wider window of compatibility with various reagents and reaction conditions. However, this also means that more forcing conditions are required for its removal, which may not be compatible with sensitive functional groups elsewhere in the molecule. The choice between TBDPS and TBDMS, therefore, represents a strategic balance between the need for robust protection and the requirement for selective and mild deprotection.

Future Perspectives and Advanced Methodological Developments

Innovations in Catalytic Systems for Enhanced Reactivity and Selectivity

Future research on Tert-butyl(2-iodoethoxy)diphenylsilane would likely focus on developing novel catalytic systems to enhance its reactivity and selectivity in coupling reactions. The presence of a primary alkyl iodide suggests its potential as an electrophile in various cross-coupling reactions. Innovations could include:

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable the generation of a primary radical from the C-I bond. This radical could then participate in a variety of bond-forming reactions under mild conditions.

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as nickel or copper catalysis, could open up new reaction pathways for C-C, C-N, and C-O bond formation.

Phase-Transfer Catalysis: For reactions involving inorganic nucleophiles, phase-transfer catalysts could be employed to improve reaction efficiency and yield by facilitating the transfer of the nucleophile into the organic phase where the silane (B1218182) is soluble.

These catalytic systems would aim to achieve high chemoselectivity, tolerating the diphenylsilyl ether moiety while selectively activating the carbon-iodine bond.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The integration of reactions involving this compound into flow chemistry setups could offer significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to:

Improved Reaction Kinetics: Enhanced mixing and heat transfer can accelerate reaction rates.

Increased Safety: The small reaction volumes in flow systems minimize the risks associated with potentially hazardous intermediates or exothermic reactions.

Facilitated Automation and Optimization: Flow chemistry allows for the rapid screening of reaction conditions and automated synthesis, accelerating the discovery of optimal protocols.

From a sustainability perspective, flow chemistry can contribute to greener synthetic processes by reducing solvent waste and energy consumption. Furthermore, the development of protocols using greener solvents and minimizing the use of hazardous reagents would be a key aspect of sustainable synthetic processes involving this compound.

Computational Chemical Insights into Reaction Mechanisms and Predictive Modeling

Computational chemistry could provide invaluable insights into the reactivity of this compound and guide the development of new synthetic methodologies. nih.gov Density Functional Theory (DFT) calculations could be employed to:

Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, researchers can gain a deeper understanding of the reaction pathways. nih.gov

Predict Reactivity and Selectivity: Computational models can help predict how changes in catalysts, ligands, or reaction conditions will affect the outcome of a reaction, thus reducing the need for extensive experimental screening.

Analyze Spectroscopic Data: Theoretical calculations of NMR spectra and other spectroscopic properties can aid in the characterization of new products formed in reactions involving the title compound.

Predictive modeling can accelerate the discovery of new applications for this compound by identifying promising reaction partners and conditions prior to laboratory experimentation.

Expanding the Scope of Late-Stage Functionalization Strategies

The concept of late-stage functionalization (LSF) involves introducing chemical modifications at the final stages of a synthetic sequence, which is a powerful tool in drug discovery and materials science. researchgate.netscispace.com this compound, with its iodo-functional handle, could potentially be used as a building block for LSF. Strategies could include:

Alkylation of Complex Molecules: The 2-iodoethoxy group could be used to alkylate complex molecules containing nucleophilic functional groups.

Introduction of a Silyl (B83357) Ether Moiety: The entire this compound molecule could be attached to a substrate, thereby introducing a bulky diphenylsilyl ether group that can influence the steric and electronic properties of the target molecule.

Post-Functionalization Handle: After incorporation into a larger molecule, the iodine atom can serve as a handle for further transformations, such as cross-coupling reactions or conversions to other functional groups.

The development of robust and selective methods for incorporating the this compound fragment into complex molecular architectures would significantly expand its utility in medicinal chemistry and materials science.

Q & A

Q. What analytical workflows integrate This compound into high-throughput screening for material science applications?

- Methodological Answer : Automated liquid handlers prepare silane derivatives in 96-well plates. High-throughput NMR/LC-MS platforms analyze reaction outcomes. Machine learning algorithms (e.g., random forest models) correlate structural features with properties like thermal stability or surface adhesion, enabling rapid material optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.